(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
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Overview
Description
(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol: is a complex organic compound with a unique structure that combines a naphthalene derivative with a bicyclic azabicyclo octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxynaphthalene-1-carbaldehyde with 1-azabicyclo[2.2.2]octan-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like halides, hydroxides, or amines, often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[222]octan-3-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2-methoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
- (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.1]heptan-3-ol
- (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[3.2.2]nonan-3-ol
Uniqueness
What sets (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-23-19-8-7-14-5-3-4-6-16(14)17(19)13-18-20(22)15-9-11-21(18)12-10-15/h3-8,13,15,20,22H,2,9-12H2,1H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHHNSHTAVYEQV-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(C4CCN3CC4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(C4CCN3CC4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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